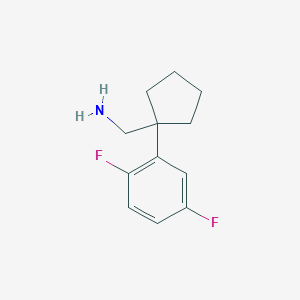

1-(2,5-Difluorophenyl)cyclopentanemethanamine

Beschreibung

1-(2,5-Difluorophenyl)cyclopentanemethanamine (CAS: 1894791-11-7, SY225652) is a cyclopentane-derived primary amine featuring a 2,5-difluorophenyl substituent. The compound’s structure combines a rigid cyclopentane ring with a fluorinated aromatic system, which may enhance metabolic stability and influence binding interactions in pharmaceutical or agrochemical contexts .

Eigenschaften

Molekularformel |

C12H15F2N |

|---|---|

Molekulargewicht |

211.25 g/mol |

IUPAC-Name |

[1-(2,5-difluorophenyl)cyclopentyl]methanamine |

InChI |

InChI=1S/C12H15F2N/c13-9-3-4-11(14)10(7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 |

InChI-Schlüssel |

BVQMVRVRHIGBKJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)(CN)C2=C(C=CC(=C2)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)cyclopentanemethanamine typically involves the reaction of 2,5-difluorobenzyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(2,5-Difluorphenyl)cyclopentanmethanamin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um Amine oder Alkohole zu erhalten.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Fluoratome durch andere Nucleophile ersetzt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid

Substitution: Verschiedene Nucleophile wie Amine, Thiole oder Halogenide

Hauptprodukte, die gebildet werden

Oxidation: Ketone, Carbonsäuren

Reduktion: Amine, Alkohole

Substitution: Derivate mit verschiedenen Substituenten, die die Fluoratome ersetzen

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1-(2,5-Difluorphenyl)cyclopentanmethanamin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext des Einsatzes ab.

Wirkmechanismus

The mechanism of action of 1-(2,5-Difluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 1-(2,3-Difluorophenyl)cyclopentanemethanamine (CAS: 1260826-90-1, SY226086): Differs in fluorine placement (2,3- vs. 2,5-positions).

- 1-(2-Fluorophenyl)cyclopentylmethylamine Hydrochloride (CAS: 1365273-00-2): Contains a single fluorine atom at the 2-position. The absence of a second fluorine reduces electron-withdrawing effects, likely increasing the amine’s basicity.

Core Structure Modifications

- 1-(2,5-Difluorophenyl)ethanamine (CAS: 603951-44-6): Replaces the cyclopentane ring with a shorter ethyl chain.

- 1-(2,5-Difluorophenyl)cyclopentanecarboxylic Acid (SY226103): Substitutes the methanamine group with a carboxylic acid.

Salt Forms and Derivatives

- 1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride (HD-3325):

Features a butyl chain instead of cyclopentane. The extended alkyl chain increases lipophilicity, which may enhance blood-brain barrier penetration but reduce metabolic stability. The hydrochloride salt improves formulation compatibility .

Data Table: Key Structural and Functional Comparisons

Research Implications and Limitations

- Pharmacological Potential: Fluorinated cyclopentaneamines are understudied but share structural motifs with CNS-targeting agents (e.g., antidepressants, anticonvulsants). The hydrochloride derivatives (e.g., CAS: 1365273-00-2) highlight formulation advantages .

- Data Gaps: No direct toxicity or binding affinity data are available for the target compound. Safety data for analogs (e.g., HD-3325) suggest low acute hazards, but chronic effects remain uncharacterized .

- Synthetic Utility : The carboxylic acid derivative (SY226103) could serve as a precursor for amide or ester prodrugs, leveraging its polar functional group .

Biologische Aktivität

1-(2,5-Difluorophenyl)cyclopentanemethanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological effects.

Chemical Structure and Properties

The chemical structure of 1-(2,5-Difluorophenyl)cyclopentanemethanamine can be described as follows:

- Molecular Formula : CHFN

- Molecular Weight : 223.24 g/mol

- IUPAC Name : 1-(2,5-difluorophenyl)cyclopentanemethanamine

Research indicates that 1-(2,5-Difluorophenyl)cyclopentanemethanamine interacts with various biological targets, potentially influencing neurotransmitter systems. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI), which may contribute to its antidepressant-like effects observed in preclinical studies.

Pharmacological Effects

- Antidepressant Activity : Studies have shown that compounds similar to 1-(2,5-Difluorophenyl)cyclopentanemethanamine exhibit significant antidepressant-like behaviors in animal models. For instance, a study reported a reduction in despair behaviors in forced swim tests when administered at specific dosages.

- Anxiolytic Effects : Preliminary findings suggest potential anxiolytic properties, indicated by reduced anxiety-like behaviors in elevated plus maze tests.

- Neuroprotective Properties : In vitro studies have suggested that the compound may exert neuroprotective effects against oxidative stress-induced neuronal damage.

Data Table of Biological Activities

Case Study 1: Antidepressant Effects

A study conducted by researchers aimed to evaluate the antidepressant effects of 1-(2,5-Difluorophenyl)cyclopentanemethanamine in a rodent model. The results demonstrated that administration of the compound led to a statistically significant decrease in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the synaptic cleft.

Case Study 2: Neuroprotective Effects

Another research initiative focused on the neuroprotective capabilities of this compound against neurotoxic agents. The findings indicated that pre-treatment with 1-(2,5-Difluorophenyl)cyclopentanemethanamine significantly mitigated neuronal loss and apoptosis induced by oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.